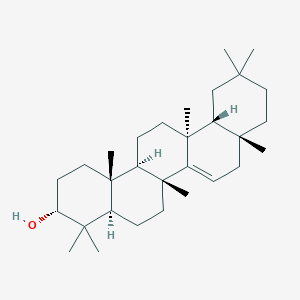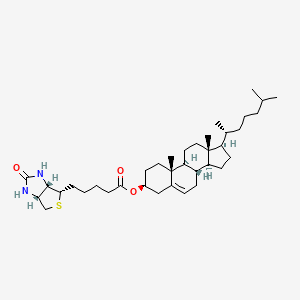
Biotin-cholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-cholesterol is a conjugate of biotin (vitamin B7 or vitamin H) and cholesterol. Biotin is a water-soluble B-vitamin that functions as a cofactor for carboxylases, enzymes involved in the cellular metabolism of fatty acids and amino acids, and in gluconeogenesis . Cholesterol is a sterol found in all animal cell membranes, serving as a key determinant of biomembrane structure, dynamics, and function . The conjugation of biotin with cholesterol combines the biological functionalities of both molecules, making this compound a valuable tool in biochemical and biomedical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Biotin-cholesterol can be synthesized by incorporating biotin into the lipid bilayer of liposomes using a reverse evaporation/sonication method . This method involves the preparation of biotin-modified liposomes by incorporating biotin-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) into the lipid bilayer. The process includes the following steps:
- Dissolving biotin-DSPE and cholesterol in an organic solvent.
- Evaporating the solvent to form a thin lipid film.
- Hydrating the lipid film with an aqueous solution.
- Sonication to form liposomes.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimization for higher yield and purity. The process may include additional purification steps such as chromatography to ensure the removal of impurities and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: Biotin-cholesterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the biotin or cholesterol moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of biotin sulfoxide-cholesterol, while reduction can yield this compound with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Biotin-cholesterol has a wide range of scientific research applications, including:
Chemistry: Used as a probe in studying cholesterol-protein interactions and membrane dynamics.
Biology: Employed in the study of cellular uptake mechanisms and intracellular trafficking of cholesterol.
Wirkmechanismus
Biotin-cholesterol exerts its effects through the following mechanisms:
Molecular Targets: this compound targets biotin-binding proteins such as avidin and streptavidin, facilitating the immobilization and detection of cholesterol-binding proteins.
Pathways Involved: The compound modulates cellular processes by interacting with cholesterol-binding proteins and influencing membrane dynamics.
Vergleich Mit ähnlichen Verbindungen
- Biotinylated lipids
- Biotinylated peptides
- Cholesterol esters
- Cholesterol sulfate
Biotin-cholesterol stands out due to its dual functionality, enabling a wide range of applications in scientific research and industry.
Eigenschaften
Molekularformel |
C37H60N2O3S |
|---|---|
Molekulargewicht |
613.0 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C37H60N2O3S/c1-23(2)9-8-10-24(3)28-15-16-29-27-14-13-25-21-26(17-19-36(25,4)30(27)18-20-37(28,29)5)42-33(40)12-7-6-11-32-34-31(22-43-32)38-35(41)39-34/h13,23-24,26-32,34H,6-12,14-22H2,1-5H3,(H2,38,39,41)/t24-,26+,27+,28-,29+,30+,31+,32+,34+,36+,37-/m1/s1 |
InChI-Schlüssel |
VMAHKODQCCBRNG-VXVZIODVSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCC5C6C(CS5)NC(=O)N6)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
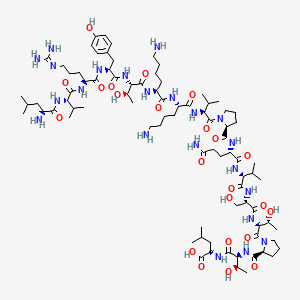
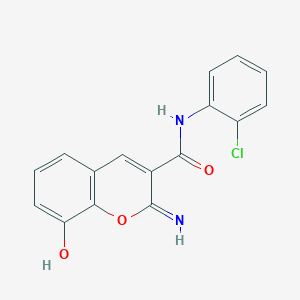
![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)

![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)


![methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate](/img/structure/B12371122.png)

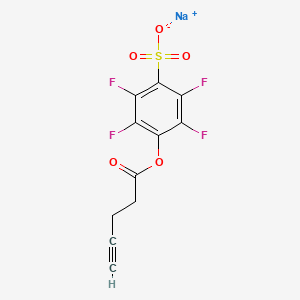
![N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12371128.png)
